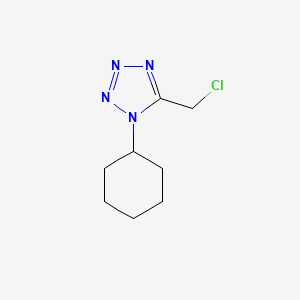

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

Descripción

Significance of Tetrazole Scaffolds in Contemporary Chemical and Biological Research

The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Though not found in natural products, its unique physicochemical properties have made it an invaluable component in the synthesis of therapeutic agents.

The tetrazole ring is considered a "privileged scaffold" due to its presence in a multitude of approved drugs with a wide range of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral properties. Its incorporation into a molecule can lead to significant improvements in pharmacological activity. The high nitrogen content and aromatic nature of the tetrazole ring contribute to its unique electronic and steric properties, which are crucial for its interaction with biological targets.

One of the most significant roles of the tetrazole ring in drug design is its function as a bioisostere for the carboxylic acid group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring mimics the acidity and planar structure of a carboxylic acid, with a comparable pKa value, allowing it to engage in similar interactions with biological receptors. pnrjournal.com This substitution can enhance a drug's metabolic stability and improve its pharmacokinetic profile.

| Functional Group | Typical pKa Range | Key Features |

| Carboxylic Acid | 4.2 - 4.4 | Forms strong hydrogen bonds, can be readily metabolized. pnrjournal.com |

| 1H-Tetrazole | 4.5 - 4.9 | Planar, delocalized system, metabolically stable. pnrjournal.com |

This table provides a comparison of the key properties of carboxylic acids and 1H-tetrazoles as functional groups in drug design.

Molecular Architecture of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

The core of the molecule is the 1H-tetrazole ring, which provides the foundational scaffold. Attached to the nitrogen at the 1-position is a cyclohexyl group. This bulky, non-polar substituent can influence the molecule's lipophilicity and steric profile, potentially affecting its ability to cross biological membranes and its binding orientation within a receptor. At the 5-position of the tetrazole ring is a chloromethyl group (-CH2Cl). This functionalization is of particular synthetic importance. The synthesis of a related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, typically involves the reaction of N-cyclohexyl-5-chloropentanamide with a cyclizing agent to form the tetrazole ring. nbinno.com It is plausible that a similar synthetic strategy could be employed for this compound.

The chloromethyl group is a highly reactive functional group that serves as a valuable handle in organic synthesis. It is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of other functional groups at the 5-position of the tetrazole ring, enabling the synthesis of a library of derivatives for structure-activity relationship studies. In the context of bioactive compound design, the presence of a chlorine atom can significantly influence a molecule's properties, including its binding affinity and metabolic stability.

| Property | Influence of Chloromethyl Group |

| Reactivity | Acts as an electrophilic site for nucleophilic substitution. |

| Synthetic Utility | Allows for further chemical modification and diversification. |

| Biological Activity | The chlorine atom can participate in halogen bonding and alter the electronic properties of the molecule. |

This table summarizes the key roles of the chloromethyl group in the design of synthetic and bioactive compounds.

Current Research Trajectories and Unexplored Domains Pertaining to the Compound

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structure points toward several logical and compelling research trajectories. These potential avenues are informed by broader trends in the study of functionalized tetrazoles.

Current Research Trajectories for Related Compounds:

Research in the field of functionalized tetrazoles is vibrant, focusing on several key areas where a molecule like this compound could be highly relevant:

Medicinal Chemistry and Drug Discovery: The primary trajectory involves using the chloromethyl group to synthesize libraries of new compounds for biological screening. The cyclohexyl-tetrazole core can be attached to various pharmacophores or target-binding fragments to explore potential therapeutic activities. lifechemicals.com

Development of Novel Synthetic Methodologies: The reactivity of the chloromethyl group can be exploited in multicomponent reactions (MCRs), which are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple precursors. researchgate.net

Materials Science: The tetrazole ring's high nitrogen content and ability to coordinate with metal ions make it a candidate for creating energetic materials or porous metal-organic frameworks (MOFs). lifechemicals.comrsc.org The chloromethyl group allows for post-synthetic modification, grafting the molecule onto polymer backbones or surfaces to create functional materials with tailored properties.

Unexplored Domains and Future Directions:

The unique combination of structural elements in this compound opens up several unexplored domains for future investigation:

Peptidomimetic Scaffolds: Given that 1,5-disubstituted tetrazoles can mimic cis-amide bonds, a significant unexplored area is the use of this compound to create novel peptide analogues. nih.gov The chloromethyl group could be substituted by amino acid derivatives or other proteinogenic fragments to build complex, conformationally constrained structures that could modulate protein-protein interactions.

Click Chemistry Applications: While not a traditional "click" handle, the chloromethyl group can readily react with nucleophiles like azides (after conversion to an organoazide) or thiols. Developing protocols to efficiently use this moiety in bio-conjugation or materials science applications under mild, "click-like" conditions is a promising research avenue.

Asymmetric Catalysis: The nitrogen atoms of the tetrazole ring can act as ligands for transition metals. Synthesizing chiral derivatives of this compound (for example, by attaching a chiral auxiliary via the chloromethyl group) could lead to a new class of ligands for asymmetric catalysis. lifechemicals.com

The table below outlines potential research applications for this compound based on the reactivity of its core functional groups, drawing parallels with established findings in advanced tetrazole chemistry.

| Structural Moiety | Inherent Chemical Function | Potential Research Application Domain | Rationale Based on Tetrazole Chemistry |

| 5-(chloromethyl) Group | Electrophilic site for SN2 reactions | Synthesis of compound libraries, Polymer functionalization | Alkyl halides are classic building blocks for introducing molecular diversity. researchgate.net |

| 1,5-disubstituted Tetrazole | Stable cis-amide bond bioisostere | Peptidomimetics, Drug design | This configuration is a well-established strategy for improving the pharmacokinetic properties of peptide-based drug candidates. nih.gov |

| Cyclohexyl Group | Lipophilic, sterically bulky moiety | Modulation of solubility and membrane permeability | Modifying lipophilicity is a key step in optimizing lead compounds in drug discovery. |

| Tetrazole Nitrogens | Lewis basic sites for metal coordination | Ligand design for catalysis, Metal-Organic Frameworks | The high density of nitrogen atoms in the tetrazole ring is exploited in coordination chemistry and materials science. lifechemicals.com |

Further exploration into these domains would clarify the specific utility of this compound and potentially establish it as a valuable tool in both medicinal and materials chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFAKRBFJHGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-32-3 | |

| Record name | 5-(chloromethyl)-1-cyclohexyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloromethyl 1 Cyclohexyl 1h Tetrazole

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, connectivity, and chemical environment of atoms within 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of closely related analogs and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the cyclohexyl and chloromethyl protons. The protons of the cyclohexyl group, being in different chemical and magnetic environments (axial and equatorial), would typically appear as a series of complex multiplets in the upfield region of the spectrum. The methine proton attached to the nitrogen atom (N-CH) is expected to be the most deshielded of the cyclohexyl protons due to the inductive effect of the tetrazole ring. The chloromethyl (-CH₂Cl) protons are adjacent to the electron-withdrawing tetrazole ring, which would shift their signal significantly downfield, likely appearing as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a distinct signal expected for each unique carbon atom in the molecule. The carbon of the chloromethyl group would be influenced by both the attached chlorine and the tetrazole ring. The tetrazole ring carbon (C5) would appear in the aromatic region, significantly downfield. The carbons of the cyclohexyl ring would resonate in the aliphatic region of the spectrum.

The following table outlines the predicted chemical shifts for this compound.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂Cl | ~4.8-5.0 (singlet) | ~35-45 |

| N-CH (Cyclohexyl) | ~4.1-4.3 (multiplet) | ~55-65 |

| Cyclohexyl (-CH₂-) | ~1.2-2.2 (multiplets) | ~24-33 |

| Tetrazole C5 | - | ~150-160 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components.

The aliphatic C-H stretching vibrations of the cyclohexyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ region. The vibrations of the tetrazole ring itself, involving C=N and N=N stretching, typically appear in the 1400-1600 cm⁻¹ fingerprint region. Furthermore, skeletal vibrations of the tetrazole ring are found between 900 and 1200 cm⁻¹. pnrjournal.com The presence of the chloromethyl group would be confirmed by a C-Cl stretching band, which is characteristically found in the lower wavenumber region of 600-800 cm⁻¹.

The table below summarizes the expected diagnostic FT-IR absorption bands for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Cyclohexyl & -CH₂Cl | 2850-3000 |

| C=N / N=N Stretch | Tetrazole Ring | 1400-1600 |

| Ring Vibrations | Tetrazole Ring | 900-1200 |

| C-Cl Stretch | Chloromethyl | 600-800 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃ClN₄), the high-resolution mass spectrum would provide an exact mass that confirms its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the stable tetrazole ring. Expected fragments would include the loss of the cyclohexyl radical ([M - C₆H₁₁]⁺) and the chloromethyl radical ([M - CH₂Cl]⁺). Further fragmentation of the cyclohexyl ring would also be observed.

| Ion | Proposed Formula | Description |

| [M]⁺ | [C₈H₁₃ClN₄]⁺ | Molecular Ion |

| [M+2]⁺ | [C₈H₁₃³⁷ClN₄]⁺ | Isotopic peak for ³⁷Cl |

| [M - CH₂Cl]⁺ | [C₇H₁₁N₄]⁺ | Loss of chloromethyl radical |

| [M - C₆H₁₁]⁺ | [C₂H₂ClN₄]⁺ | Loss of cyclohexyl radical |

| [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not available in the public domain, its solid-state structure can be inferred from crystallographic data of analogous tetrazole derivatives. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular forces. In the case of this compound, several types of non-covalent interactions would be anticipated.

Since the molecule lacks classic hydrogen bond donors (like N-H or O-H groups), strong hydrogen bonding would not be a primary packing force. However, weak hydrogen bonds of the C-H···N type are common in nitrogen-rich heterocycles and would likely play a significant role. rsc.orgpsu.edu In these interactions, the hydrogen atoms of the cyclohexyl and chloromethyl groups can act as weak donors, interacting with the lone pairs of the nitrogen atoms on the tetrazole rings of neighboring molecules. Similarly, weak C-H···Cl interactions may also contribute to the crystal packing.

π-π stacking interactions are a common feature in the crystal structures of aromatic and heteroaromatic compounds, including many tetrazole derivatives. nih.gov However, for this specific compound, significant π-π stacking is not expected as it lacks a second aromatic ring to stack against the tetrazole ring. The crystal packing would therefore be primarily directed by a combination of weaker hydrogen bonds and van der Waals forces. rsc.orgpsu.edu

Computational Chemistry and Theoretical Investigations of 5 Chloromethyl 1 Cyclohexyl 1h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic distribution and predict chemical reactivity with high accuracy. bohrium.comresearchgate.net

The electronic characteristics of 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole can be determined by calculating various molecular descriptors. bohrium.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap suggests that the molecule is more reactive. bohrium.com

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of the molecule's reactivity. These include chemical potential (μ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). orientjchem.org Theoretical studies on similar tetrazole hybrids have shown that substituents significantly influence these parameters, altering the stability and reactivity of the molecule. bohrium.comorientjchem.org For instance, electron-donating groups can increase the molecule's reactivity and nucleophilicity. bohrium.com The tetrazole ring itself is a strong electron-acceptor, a property that is enhanced upon protonation. bohrium.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. bohrium.com |

| Chemical Potential (μ) | -4.35 eV | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | 3.15 eV | Measures the resistance to change in electron distribution or charge transfer. Higher hardness indicates greater stability. orientjchem.org |

| Global Softness (σ) | 0.317 eV⁻¹ | The reciprocal of hardness; a higher value indicates greater reactivity. orientjchem.org |

| Electrophilicity Index (ω) | 2.99 eV | Quantifies the energy lowering of a molecule when it accepts electrons; a measure of its electrophilic character. orientjchem.org |

The three-dimensional structure of this compound is critical for its biological activity. The conformational flexibility is primarily due to the cyclohexane (B81311) ring and the rotatable bonds connecting it to the tetrazole ring and the chloromethyl group. The cyclohexane ring typically exists in a low-energy chair conformation to minimize steric and torsional strain. sapub.org

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. sapub.org For the cyclohexyl substituent, this involves determining the energetic preference for the tetrazole group being in an axial versus an equatorial position. Generally, larger substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. sapub.org Quantum chemical calculations can precisely quantify these energy differences, providing insight into the predominant conformation in a given environment. The conformational and tautomeric composition of tetrazole compounds has been a subject of both experimental and theoretical characterization. bohrium.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to predict and analyze its interactions with biological macromolecules like proteins. nih.govuobaghdad.edu.iq

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. uobaghdad.edu.iq This method allows for the estimation of binding affinity, typically expressed as a docking score in kcal/mol, where a more negative score indicates a stronger binding interaction. nih.gov Studies on various tetrazole derivatives have demonstrated their potential to inhibit enzymes such as DNA gyrase, dihydrofolate reductase, and sterol 14-alpha demethylase. nih.govuobaghdad.edu.iqcumhuriyet.edu.tr

For this compound, docking studies would involve placing the molecule into the active sites of these or other relevant targets. The tetrazole ring, being a well-known bioisostere of the carboxylic acid group, is a key pharmacophore that can guide the selection of potential targets. nih.govresearchgate.net The results can reveal the most likely binding pose and provide a quantitative estimate of the binding strength, guiding further experimental validation. ajgreenchem.com

Once a binding mode is predicted, the specific non-covalent interactions between the ligand and the receptor can be characterized in detail. The tetrazole moiety is particularly versatile in its interactions. nih.gov The four nitrogen atoms can act as hydrogen bond acceptors, and the N-H group (in its tautomeric form) can be a hydrogen bond donor. nih.govacs.org This allows the tetrazole ring to form an extensive network of hydrogen bonds with receptor residues, a feature that is crucial for its biological activity. nih.govresearchgate.net

Furthermore, the tetrazole ring can engage in π-π stacking with aromatic residues and can act as an effective metal chelator, interacting with metal ions in an enzyme's active site. nih.gov The cyclohexyl group is predominantly hydrophobic and is likely to form van der Waals interactions with nonpolar pockets in the receptor. nih.gov The chloromethyl group can also participate in specific polar or halogen bond interactions.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic behavior and stability of the ligand-receptor interaction over time. nih.govmdpi.com MD simulations can elucidate conformational changes in both the protein and the ligand upon binding and help to calculate binding free energies more accurately. nih.govrjpbr.com

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |

|---|---|---|

| Tetrazole Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Arginine, Lysine |

| Tetrazole Ring | π-π Stacking / T-shaped | Phenylalanine, Tyrosine, Tryptophan |

| Tetrazolate Anion | Ionic Interaction / Metal Chelation | Arginine, Lysine, Histidine / Zn²⁺, Mg²⁺ |

| Cyclohexyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Chloromethyl Group | Polar / Halogen Bond | Asparagine, Glutamine, Threonine |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com Computational SAR methods use machine learning models to predict the biological activity of new compounds based on their chemical structure, accelerating the drug discovery process. oncodesign-services.com

For this compound, a computational SAR study would involve the in silico design of a library of analogs. Modifications could include:

Altering the size and nature of the substituent at the 1-position (e.g., replacing cyclohexyl with other cyclic or acyclic groups).

Changing the substituent at the 5-position (e.g., modifying the length of the alkyl chain or replacing the chlorine atom).

Introducing substituents at different positions on the cyclohexyl ring.

For each designed analog, the electronic properties and binding affinities would be calculated using the quantum chemical and molecular docking methods described above. The resulting data would be used to build a quantitative structure-activity relationship (QSAR) model. oncodesign-services.com This model would correlate specific structural features with predicted activity, providing a roadmap for synthesizing derivatives with improved therapeutic potential. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research focusing on the computational chemistry and theoretical investigations of the specific chemical compound This compound .

Despite searches for information pertaining to its molecular design, pharmacophore modeling, metabolic stability, and supramolecular interactions, no dedicated studies or detailed findings for this particular molecule could be located.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on "this compound," as the foundational research data required to generate such content is absent from the public domain. The principles and methodologies mentioned in the requested outline are established practices in computational chemistry, but their specific application to this compound has not been documented in accessible literature.

Mechanistic Investigations of Biological Activities of Tetrazole Containing Compounds

Elucidation of Mechanisms of Action at the Molecular Level

The tetrazole moiety is a versatile pharmacophore that can interact with biological systems through several mechanisms. phmethods.neteurekaselect.comresearchgate.netnih.gov

Bioisosteric Mimicry of Carboxylic Acids and Amides in Modulating Biological Processes

The 5-substituted 1H-tetrazole ring is a widely recognized and successful bioisostere of the carboxylic acid group in medicinal chemistry. lifechemicals.comopenaccessjournals.comnih.gov This mimicry is attributed to several shared physicochemical properties:

Comparable Acidity: The tetrazole ring has a pKa value that is similar to that of carboxylic acids, allowing it to exist in an anionic form at physiological pH. nih.gov

Similar Spatial and Electronic Properties: The tetrazolate anion has a planar structure and a delocalized negative charge distributed over the four nitrogen atoms, which is comparable to the carboxylate anion. nih.govnih.gov This allows it to engage in similar electrostatic and hydrogen bonding interactions with biological targets. researchgate.net

Enhanced Lipophilicity: The tetrazole group is generally more lipophilic than the corresponding carboxylic acid, which can lead to improved membrane permeability and better pharmacokinetic properties. openaccessjournals.com

This bioisosteric relationship has been successfully exploited in the development of numerous drugs, where the replacement of a carboxylic acid with a tetrazole ring has led to compounds with retained or improved biological activity and metabolic stability. researchgate.netlifechemicals.com For instance, in the development of the anti-hypertensive drug Losartan, the tetrazole moiety was a crucial replacement for the carboxylic acid group, leading to a compound with good oral bioavailability. nih.gov

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | nih.gov |

| Geometry | Planar | Planar | nih.gov |

| Lipophilicity of Anion | Lower | Higher (approx. 10x) | openaccessjournals.com |

Modulation of Enzyme Activity (Inhibition or Activation)

The tetrazole ring is a common feature in many enzyme inhibitors. Its ability to act as a carboxylic acid bioisostere allows it to interact with active sites that normally bind carboxylate-containing substrates or cofactors. Tetrazole derivatives have been shown to inhibit a wide range of enzymes, including:

Cyclooxygenase-2 (COX-2): Novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors for anti-inflammatory applications. nih.govtandfonline.com

Carbonic Anhydrases: The tetrazole group has been proposed as a zinc-binding moiety for the inhibition of metalloenzymes like carbonic anhydrases. acs.org

Glutathione (B108866) Reductase: In the context of antimalarial drug development, tetrazole-containing compounds have been investigated as inhibitors of the Plasmodium falciparum glutathione reductase. nih.gov

Phosphodiesterase 3 (PDE3): The therapeutic effect of Cilostazol, for which 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole is a precursor, is due to the inhibition of PDE3. nih.govnih.govresearchgate.netwikipedia.orgdrugbank.com This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in vasodilation and inhibition of platelet aggregation. wikipedia.orgdrugbank.com

The inhibitory activity of tetrazole-containing compounds is often attributed to their ability to form key interactions, such as hydrogen bonds and metal coordination, within the enzyme's active site. nih.gov

| Enzyme | Therapeutic Area | Role of Tetrazole Moiety | Reference |

|---|---|---|---|

| Phosphodiesterase 3 (PDE3) | Intermittent Claudication, Stroke Prevention | Core structural element for inhibitory activity | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Bioisosteric replacement for carboxylic acid | nih.gov |

| Carbonic Anhydrase | Various (e.g., glaucoma) | Zinc-binding group | acs.org |

| Glutathione Reductase | Malaria | Mimicry of substrate's carboxylate group | nih.gov |

Receptor Binding and Influence on Cellular Signal Transduction Pathways

As a bioisostere of carboxylic acids, the tetrazole moiety can play a crucial role in the binding of ligands to their receptors. This has been particularly significant in the development of angiotensin II receptor antagonists. nih.gov The tetrazole group in these molecules interacts with the receptor's binding pocket, mimicking the binding of the carboxylate group of the natural ligand. researchgate.net

Studies on various G protein-coupled receptors (GPCRs) and nuclear receptors have demonstrated the importance of the tetrazole ring for high-affinity binding. nih.govnih.gov For example, tetrazole derivatives have been developed as potent antagonists for the free fatty acid receptor 2 (FFA2). nih.gov The binding of these ligands can modulate intracellular signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. nih.gov

The interaction between the tetrazole anion and receptor binding sites does not always involve a conventional salt bridge; in some cases, it can be mediated by an unusual lysine-aromatic interaction. researchgate.net The tetrazole ring's ability to participate in a dense network of electrostatic and hydrogen bonding interactions contributes to the tight binding of small molecule ligands to their receptors. nih.gov

Interactions with Ion Channels

Tetrazole-containing compounds have been shown to modulate the activity of various ion channels. nih.gov For instance, certain tetrazole derivatives can act as openers for specific types of potassium (K+) channels. mpg.de The negatively charged tetrazole group can play a critical role in the binding of these molecules to a site below the channel's selectivity filter, leading to channel activation. mpg.de

Metal Chelation Properties in Biological Contexts

The tetrazole ring, with its multiple nitrogen atoms, is an effective metal chelator, similar to the carboxylate group. lifechemicals.com This property is significant in the context of metalloenzymes, where the tetrazole moiety can interact directly with a metal ion in the active site. nih.govacs.org

X-ray crystallography studies of some enzyme-inhibitor complexes have shown the tetrazole group coordinating with a zinc ion in the active site, displacing a water molecule that is normally bound to the metal. nih.govacs.org This ability to chelate metal ions is a key mechanism for the inhibition of certain metalloenzymes and has been exploited in drug design. acs.org

Exploration of Specific Molecular Targets and Biochemical Pathways

Given that this compound is a direct precursor to Cilostazol, its most relevant, albeit indirect, molecular target is Phosphodiesterase 3 (PDE3) . nih.govnih.govresearchgate.net The biochemical pathway influenced by this target is the cAMP-mediated signaling cascade . wikipedia.orgdrugbank.com

Inhibition of PDE3 by Cilostazol prevents the degradation of cAMP, leading to its accumulation in platelets and vascular smooth muscle cells. drugbank.com The elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to:

Inhibition of platelet aggregation.

Vasodilation.

While this compound itself is not the final active drug, its structural components, particularly the 1-cyclohexyl-1H-tetrazole moiety, are essential for the pharmacological activity of Cilostazol. The chloromethyl group serves as a reactive handle for the synthesis of the final drug molecule. nbinno.com

Phosphodiesterase Inhibitory Mechanisms

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, the intracellular levels of cAMP or cGMP can be increased, leading to various physiological responses, such as smooth muscle relaxation and reduced inflammation. nih.govwikipedia.org PDE inhibitors are used in the treatment of a range of conditions, including respiratory diseases like asthma and COPD, as well as erectile dysfunction. nih.govfrontiersin.org While theophylline, a non-selective PDE inhibitor, has been widely used, more selective inhibitors have been developed to target specific PDE isozymes. frontiersin.org The investigation of novel heterocyclic compounds as PDE inhibitors is an active area of research; however, specific studies detailing the mechanistic actions of tetrazole-containing compounds as potent phosphodiesterase inhibitors are not extensively covered in the available literature.

Interactions with Specific Protein Targets (e.g., β-catenin/Tcf, Metallo-β-lactamases, Tubulin)

Tetrazole derivatives have been shown to interact with several specific protein targets implicated in disease, demonstrating their versatility as therapeutic agents.

β-catenin/T-cell factor (Tcf) Interaction: The Wnt/β-catenin signaling pathway is fundamental in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. nih.gov A key event in this pathway is the interaction between β-catenin and transcription factors of the T-cell factor/lymphoid enhancer factor (Tcf/LEF) family. This protein-protein interaction (PPI) is a challenging but attractive target for anticancer drug development. The tetrazole ring has been ingeniously used to mimic the carboxylic acid group of key amino acid residues, such as Aspartic acid (Asp16), in the Tcf peptide. nih.govacs.org This bioisosteric replacement allows the tetrazole moiety to replicate the critical charge-charge and hydrogen-bond interactions with amino acids like Lys435 and Asn430 in β-catenin, effectively disrupting the β-catenin/Tcf complex. nih.govacs.org Certain tetrazole derivatives have demonstrated the ability to disrupt this interaction with a Ki (inhibition constant) in the low micromolar range. acs.org

Metallo-β-lactamases (MBLs): Bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is a growing global health crisis. One major resistance mechanism is the production of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that hydrolyze and inactivate a broad spectrum of β-lactam drugs. rsc.org The tetrazole moiety has been identified as an effective zinc-binding group, or "metal chelator". nih.govnih.gov Biphenyl tetrazoles, for instance, have been developed as potent, competitive inhibitors of MBLs from bacteria like Bacteroides fragilis. nih.govnih.gov X-ray crystallography has shown that the tetrazole ring of these inhibitors interacts directly with one of the zinc ions in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive. nih.govnih.gov More recent research has focused on mercaptopropanamide-substituted aryl tetrazoles, which also chelate the active site zinc ions and show potent, broad-spectrum inhibitory activity against clinically relevant MBLs like VIM-2, NDM-1, and IMP-1. rsc.orgresearchgate.net

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Tubulin is a well-established target for anticancer drugs, as inhibiting its polymerization into microtubules disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.comnih.gov A number of tetrazole-containing compounds have been designed as tubulin polymerization inhibitors that interact with the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govnih.gov These compounds have shown potent antiproliferative activity against a range of cancer cell lines, including glioblastoma, and have been shown to overcome some limitations of other tubulin inhibitors, such as poor water solubility and susceptibility to efflux pumps. mdpi.comnih.gov

Modulation of Key Biochemical Pathways

The specific interactions of tetrazole derivatives with protein targets translate into the modulation of broader biochemical pathways critical for cell function and survival.

By disrupting the β-catenin/Tcf complex, tetrazole derivatives can inhibit the oncogenic Wnt signaling pathway, which is hyperactivated in many cancers. nih.govacs.org This inhibition can halt the transcription of genes involved in proliferation and cell survival, thereby exerting an anticancer effect.

The inhibition of metallo-β-lactamases by tetrazole compounds directly impacts bacterial resistance pathways. By neutralizing the antibiotic-degrading enzyme, these inhibitors can restore the efficacy of carbapenem (B1253116) and penicillin-based antibiotics, providing a crucial strategy to combat resistant infections. nih.gov

In the context of inflammation, certain tetrazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the pathway that produces pro-inflammatory prostaglandins. msa.edu.egnih.govcu.edu.eg By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, some derivatives have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further highlighting their ability to modulate key inflammatory pathways. msa.edu.egcu.edu.egresearchgate.net

In Vitro Biological Activity Spectrum of Tetrazole Derivatives (General Relevance)

The versatility of the tetrazole scaffold has led to the synthesis and evaluation of a wide array of derivatives, revealing a broad spectrum of biological activities in laboratory settings. These in vitro studies are crucial for identifying lead compounds for further development.

Antimicrobial Activity (Antibacterial and Antifungal Efficacy)

Tetrazole derivatives have demonstrated significant potential as antimicrobial agents. Various synthesized compounds have been tested against a panel of pathogenic bacteria and fungi, often showing efficacy against both Gram-positive and Gram-negative bacteria.

For instance, certain novel N-ribofuranosyl tetrazole derivatives showed potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) surpassing those of conventional antibiotics like chloramphenicol (B1208) and ampicillin. acs.org Other studies on tetrazole derivatives condensed with mannich bases or linked to benzimidazole (B57391) have also reported promising antibacterial activity against strains like Enterococcus faecalis and Klebsiella pneumoniae. ajgreenchem.comnih.govpnrjournal.com While many compounds show broad antibacterial action, antifungal activity is more varied, with some derivatives showing efficacy against Candida species while others are inactive. ajgreenchem.comekb.eg

| Tetrazole Derivative | Microorganism | Activity (MIC, µM or µg/mL) | Source |

|---|---|---|---|

| Compound 1c (N-ribofuranosyl tetrazole) | E. coli | 15.06 µM | acs.org |

| Compound 5c (N-ribofuranosyl tetrazole) | S. aureus | 13.37 µM | acs.org |

| Compound 1b (N-Mannich base) | K. pneumoniae | 4 µg/mL | nih.gov |

| Compound 1b (N-Mannich base) | E. faecalis | 8 µg/mL | nih.gov |

| Compound e1 (Benzimidazole-linked) | E. faecalis | 1.2 µg/mL | ajgreenchem.com |

| Compound b1 (Benzimidazole-linked) | C. albicans | > 8.1 µg/mL (relative activity) | ajgreenchem.com |

Anticancer and Antiproliferative Activity in Cellular Models

The anticancer potential of tetrazole-containing molecules is one of the most extensively studied areas. benthamdirect.comnih.gov Their ability to inhibit various cancer-related targets, such as tubulin and components of the Wnt signaling pathway, has translated into significant antiproliferative activity in a wide range of human cancer cell lines.

Novel tetrazole-linked benzochromene derivatives have been synthesized and evaluated against breast (MCF-7, SKBR-3), colon (Caco-2), and cervical (HeLa) cancer cell lines, with some compounds showing potent cytotoxicity with IC50 values in the low micromolar range. nih.gov Similarly, tetrazole derivatives incorporating isoxazole (B147169) moieties have been screened by the National Cancer Institute (NCI), where they demonstrated selective activity against renal, CNS, and ovarian cancer cell lines. chalcogen.roresearchgate.net The mechanism often involves inducing cell cycle arrest and apoptosis. nih.gov

| Tetrazole Derivative | Cancer Cell Line | Activity (IC50 or Growth %) | Source |

|---|---|---|---|

| Compound 3d (Benzochromene-linked) | MCF-7 (Breast) | 15 µM | nih.gov |

| Compound 3e (Benzochromene-linked) | HeLa (Cervical) | 18 µM | nih.gov |

| Compound 3b (Isoxazole-linked) | UO-31 (Renal) | -29.69% Growth | chalcogen.roresearchgate.net |

| Compound 4b (Isoxazole-linked) | SNB-75 (CNS) | -20.59% Growth | chalcogen.roresearchgate.net |

| Compound 4b (Isoxazole-linked) | SK-OV-3 (Ovarian) | -65.06% Growth | researchgate.net |

| Compound 2b (N-Mannich base) | MCF-7 (Breast) | IC50 of 10 µg/mL | nih.gov |

Anti-inflammatory and Antiviral Activity Investigations

Beyond antimicrobial and anticancer effects, tetrazole derivatives have been explored for their potential to combat inflammation and viral infections.

Anti-inflammatory Activity: A significant number of studies have focused on designing tetrazole derivatives as anti-inflammatory agents, particularly as selective COX-2 inhibitors. msa.edu.egnih.govcu.edu.eg These compounds have shown potent in vitro COX-2 inhibitory activity, with some derivatives exhibiting selectivity indices superior to the reference drug celecoxib. msa.edu.egcu.edu.eg In vivo studies in rat models have confirmed their anti-inflammatory effects, demonstrating a reduction in paw edema. nih.govsphinxsai.com Furthermore, these compounds have been shown to inhibit the production of key pro-inflammatory mediators like PGE2, TNF-α, and IL-6. msa.edu.egcu.edu.egresearchgate.net

| Tetrazole Derivative | Target/Model | Activity | Source |

|---|---|---|---|

| Compound 3c (Isoxazole-linked) | COX-2 Enzyme | IC50 = 0.041 µM | msa.edu.eg |

| Compound 5c (Pyrazole-linked) | COX-2 Enzyme | IC50 = 0.039 µM | msa.edu.eg |

| Compound 5c (Pyrazole-linked) | PGE2 Production | 82.7% Inhibition | msa.edu.eg |

| Compound 7c (SO2NH2-containing) | TNF-α Production | 37.6 pg/ml (Effective reduction) | researchgate.net |

| Compound 6 (Isoxazole-linked) | IL-6 Production | 42.8 pg/ml (Effective reduction) | researchgate.net |

Antiviral Activity: The tetrazole scaffold has also been incorporated into molecules designed to inhibit viral replication. researchgate.netasianpubs.org Research has demonstrated that certain tetrazolylpyrimidines and adamantyl-tetrazoles possess in vitro activity against influenza A virus strains, such as H1N1. researchgate.netnih.gov The selectivity index (SI), a measure of a drug's safety margin, for some of these compounds was found to be higher than that of the reference drug rimantadine. nih.gov Molecular docking studies suggest that these compounds may target viral proteins like the M2 channel or polymerase basic protein 2. mdpi.com

| Tetrazole Derivative | Virus | Activity | Source |

|---|---|---|---|

| Compound 12b (Tetrazolylpyrimidine) | Influenza A/Puerto Rico/8/34 (H1N1) | IC50 = 1.3 µM; SI > 77 | nih.gov |

| PA-49 (Quinolinone-tetrazole) | Influenza A/WSN/33 | IC50 = 0.47 µM | researchgate.net |

| 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | Influenza A (H1N1) | SI = 11 | researchgate.net |

| Compound 10c (Thiopyrano[2,3-b]quinoline) | Influenza A/Puerto Rico/8/34 | IC50 = 18.4 µM, SI > 38 | mdpi.com |

Other Diverse Pharmacological Applications

Tetrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as versatile scaffolds in drug discovery. Their applications span a wide array of therapeutic areas, including the management of hypertension, allergic reactions, infectious diseases like malaria and tuberculosis, neurodegenerative disorders such as Alzheimer's disease, metabolic conditions like diabetes, and various central nervous system (CNS) disorders. researchgate.netbohrium.combeilstein-journals.org

Antihypertensive Activity

A prominent application of tetrazole-containing compounds is in the treatment of hypertension. hilarispublisher.com Several blockbuster drugs, known as angiotensin II receptor blockers (ARBs) or "sartans," feature a tetrazole ring which serves as a bioisosteric replacement for a carboxylic acid group. hilarispublisher.comwikipedia.org This substitution enhances the metabolic stability and lipophilicity of the molecules, contributing to their therapeutic efficacy. researchgate.net These compounds selectively block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure. hilarispublisher.com

Antiallergic Activity

The tetrazole nucleus is also a key feature in the design of antiallergic agents. nih.govgoogle.com Certain tetrazole derivatives have been shown to exhibit potent antiallergic properties, as demonstrated in preclinical models like the rat passive cutaneous anaphylaxis (PCA) test. nih.gov For instance, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has been investigated for their potential in managing allergic reactions. acs.org

Antimalarial and Antitubercular Activities

In the realm of infectious diseases, tetrazole derivatives have emerged as promising candidates for the development of new antimalarial and antitubercular drugs. researchgate.netnih.gov Researchers have identified novel tetrazole-based series with rapid-kill kinetics against Plasmodium falciparum, the parasite responsible for malaria. nih.govmalariaworld.orgmmv.org The mechanism of action for some of these compounds involves the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.govmalariaworld.org Similarly, various tetrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds showing significant inhibitory effects. nih.govresearchgate.netacs.org

Anti-Alzheimer's Disease Activity

The multifactorial nature of Alzheimer's disease has prompted the investigation of multi-target-directed ligands, and tetrazole derivatives have shown potential in this area. researchgate.netresearchgate.netvinif.org Some tetrazole-bearing compounds have been designed to inhibit key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE). nih.gov For example, theophylline-tetrazole hybrids have been explored as potential agents for the treatment of this neurodegenerative disorder. nih.gov

Antidiabetic Activity

Tetrazole-containing compounds have been extensively investigated for their potential in managing type 2 diabetes mellitus. nih.govmdpi.com These derivatives have been shown to act on various biological targets relevant to diabetes, including peroxisome proliferator-activated receptors (PPARs), protein tyrosine phosphatase 1B (PTP1B), and dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com For example, a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives demonstrated potent glucose and lipid-lowering activities in animal models of diabetes. nih.gov

Central Nervous System (CNS) Modulation

The versatility of the tetrazole scaffold extends to the modulation of the central nervous system. researchgate.net Tetrazole derivatives have been explored for their potential in treating various neurological disorders. nih.gov For instance, some have been designed as inhibitors of monoamine neurotransmitter reuptake, which could have applications in the treatment of depression. researchgate.net

Table 1: Diverse Pharmacological Applications of Tetrazole Derivatives

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class |

|---|---|---|

| Antihypertensive | Angiotensin II Receptor (AT1) Blockade | Biphenyl-tetrazoles (Sartans) |

| Antiallergic | Histamine H1 Antagonism | 2-hydroxy-N-1H-tetrazol-5-ylbenzamides |

| Antimalarial | Inhibition of Hemozoin Formation | Novel tetrazole-based series |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | Pyrazolylpyrazoline-clubbed tetrazole hybrids |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibition | Theophylline-tetrazole scaffolds |

| Antidiabetic | PPARγ Agonism, PTP1B Inhibition | 5-(4-alkoxyphenylalkyl)-1H-tetrazoles |

| CNS Modulation | Monoamine Neurotransmitter Reuptake Inhibition | 1,5-Disubstituted Tetrazoles |

Antioxidant Properties of Tetrazole Derivatives

In addition to their diverse pharmacological activities, many tetrazole derivatives have been reported to possess significant antioxidant properties. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Several studies have synthesized and evaluated various tetrazole derivatives for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a standard in vitro method. researchgate.netscispace.com The antioxidant activity of these compounds is often attributed to the electron-donating properties of the tetrazole ring and the nature of the substituents attached to it. For instance, the introduction of certain functional groups can enhance the radical scavenging capacity of the molecule. researchgate.net

Research has demonstrated that some synthesized tetrazole derivatives exhibit potent antioxidant activity, in some cases comparable to or even exceeding that of standard antioxidants like ascorbic acid. researchgate.netscispace.com This antioxidant potential, combined with their other pharmacological activities, makes tetrazole derivatives attractive candidates for the development of novel therapeutic agents for diseases associated with oxidative stress. hilarispublisher.com

Table 2: Antioxidant Activity of Selected Tetrazole Derivatives

| Compound Series | Assay Method | Key Findings |

|---|---|---|

| Tetrazole derivatives from Quinaldic Acid | DPPH radical scavenging | Some synthesized compounds demonstrated significant antioxidant activity. researchgate.net |

| 1,5-Disubstituted and Monosubstituted Tetrazoles | DPPH radical scavenging | A synthesized 1,5-disubstituted tetrazole derivative showed the highest radical scavenging activity among the tested compounds. researchgate.net |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrazole derivatives has traditionally relied on methods that, while effective, often involve harsh reagents and generate significant waste. The future of tetrazole synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.

Green Chemistry Approaches in Tetrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant heterocyles, including tetrazoles. bohrium.combenthamdirect.com Future research will likely focus on several key areas to enhance the sustainability of synthesizing compounds like 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole. A primary objective is the replacement of hazardous reagents and solvents. jchr.org For instance, the classic [3+2] cycloaddition of nitriles with azides, a cornerstone of tetrazole synthesis, can be made greener by using safer azide (B81097) sources and moving away from toxic metal catalysts like tin. jchr.org The use of water or other environmentally benign solvents is a promising avenue. benthamdirect.com

Recent advancements have highlighted the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. bohrium.com Nanomaterial-based catalysts, for example, have shown considerable promise in promoting tetrazole synthesis under milder conditions. rsc.org Furthermore, multicomponent reactions (MCRs) are gaining traction as a step- and atom-economical approach to constructing complex tetrazole derivatives in a single pot, reducing the need for intermediate purification steps and minimizing solvent usage. bohrium.comacs.org The application of alternative energy sources such as microwave irradiation and ultrasound can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. researchgate.net

| Green Chemistry Approach | Key Advantages | Potential Application in Tetrazole Synthesis |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Water-mediated or solvent-free reaction conditions. benthamdirect.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. bohrium.com | Employing reusable solid acid or metal-oxide catalysts. |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. bohrium.comacs.org | One-pot synthesis of complex tetrazole derivatives. |

| Alternative Energy Sources | Faster reaction rates, lower energy consumption. researchgate.net | Microwave-assisted or sonochemical synthesis methods. |

Chemo- and Regioselective Functionalization of the Tetrazole Core

The functionalization of the tetrazole ring is a critical step in modulating the biological activity of these compounds. A significant challenge in this area is achieving high chemo- and regioselectivity, particularly when multiple reactive sites are present on the molecule. scilit.com For a compound such as this compound, selective modification of the chloromethyl group, the cyclohexyl ring, or the tetrazole core itself could lead to a diverse range of new chemical entities.

Future research will likely focus on the development of novel catalytic systems that can direct functionalization to a specific position on the tetrazole ring or its substituents. bohrium.com This includes the use of directing groups that can orchestrate the approach of a reagent to a particular site. Advanced metal-catalyzed cross-coupling reactions are expected to play a pivotal role in the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the tetrazole scaffold. uni-muenchen.de Furthermore, the exploration of metal-free functionalization reactions will continue to be an important area, offering alternatives that avoid the potential toxicity and cost associated with transition metals. rsc.org The ability to selectively introduce different functional groups will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of tetrazole-based drug candidates. researchgate.net

Advanced Structural Biology and Biophysical Characterization

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. For tetrazole derivatives, advanced structural and biophysical techniques are poised to provide unprecedented insights into their mechanism of action.

Co-crystal Structure Determination with Target Biomolecules

X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of small molecule-protein complexes at atomic resolution. As of March 2018, there were 155 co-crystal structures of tetrazole-containing compounds in the Protein Data Bank (PDB). nih.gov The majority of these are 5-monosubstituted tetrazole derivatives. nih.gov Obtaining co-crystal structures of this compound analogs with their target biomolecules will be a critical step in understanding their binding modes.

These structures can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern molecular recognition. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the lead compound to enhance its potency and selectivity. researchgate.net For instance, the tetrazole ring is known to act as a bioisostere for carboxylic acids and can participate in hydrogen bonding networks with protein active sites. bohrium.comnih.gov Elucidating the precise geometry of these interactions can guide the design of next-generation inhibitors.

Biophysical Studies of Dynamic Interactions with Biological Macromolecules

While X-ray crystallography provides a static picture of molecular interactions, biophysical techniques can offer insights into the dynamic aspects of binding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can be employed to study the kinetics and thermodynamics of the interaction between tetrazole derivatives and their biological targets.

NMR can be used to map the binding site of a ligand on a protein and to study the conformational changes that occur upon binding. SPR provides real-time data on the association and dissociation rates of a ligand, allowing for the determination of its binding affinity. ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy and entropy of binding. These dynamic studies, when combined with structural data, provide a more complete understanding of the molecular basis of a drug's activity and can aid in the optimization of its binding characteristics.

Integrated Computational and Experimental Approaches for Targeted Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. acs.org For the targeted design of novel tetrazole derivatives, this integrated approach holds immense promise.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding poses of tetrazole analogs within the active site of a target protein and to estimate their binding affinities. researchgate.net These in silico screening methods can help to prioritize a large library of virtual compounds for synthesis and experimental testing, thereby saving time and resources. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of tetrazole derivatives with their biological activity. researchgate.net

The predictions from these computational models can then be validated through experimental studies, including in vitro biological assays and the biophysical and structural characterization methods described above. The experimental results, in turn, can be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. This integrated approach has the potential to accelerate the discovery of new and more effective tetrazole-based therapeutic agents. rsc.org

| Research Area | Key Techniques and Approaches | Expected Outcomes |

| Novel Synthetic Methodologies | Green chemistry, chemo- and regioselective functionalization. benthamdirect.comscilit.com | More efficient, sustainable, and versatile synthetic routes to novel tetrazole derivatives. |

| Advanced Structural Biology | X-ray crystallography, NMR spectroscopy. nih.gov | Detailed understanding of the molecular interactions between tetrazole compounds and their biological targets. |

| Biophysical Characterization | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). | Quantitative data on the kinetics and thermodynamics of ligand-target binding. |

| Integrated Computational Design | Molecular docking, molecular dynamics simulations, QSAR. researchgate.netacs.org | Rational design of potent and selective tetrazole-based molecules with improved drug-like properties. |

Rational Design of Derivatives with Tailored Biological Profiles

The principles of rational drug design can be systematically applied to modify the structure of this compound to create derivatives with specific biological activities. The reactive chloromethyl group is the key to this approach, allowing for the introduction of a wide variety of functional groups through nucleophilic substitution reactions.

By reacting this compound with a diverse range of nucleophiles—such as amines, thiols, and alcohols—a library of derivatives can be synthesized. This allows for the systematic exploration of how different substituents at the 5-position of the tetrazole ring influence biological activity. For instance, introducing functionalities known to interact with specific biological targets, such as kinases, proteases, or G-protein coupled receptors, could lead to the discovery of potent and selective inhibitors or modulators.

Computational modeling and quantitative structure-activity relationship (QSAR) studies would be invaluable in this process. By building computational models of target proteins and docking potential derivatives of this compound, researchers can predict binding affinities and modes of interaction. This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby streamlining the drug discovery process.

Table 1: Potential Nucleophiles for Derivatization and Corresponding Biological Targets

| Nucleophile Class | Example Functional Groups Introduced | Potential Biological Targets |

| Amines | Alkylamines, Arylamines, Heterocyclic amines | Kinases, GPCRs, Ion Channels |

| Thiols | Alkylthiols, Arylthiols, Mercaptoheterocycles | Metalloproteinases, Cysteine Proteases |

| Alcohols/Phenols | Alkoxy groups, Aryloxy groups | Various enzymes and receptors |

| Azides | Azido group (for click chemistry) | Versatile for further functionalization |

Exploration of Polypharmacology and Multi-target Ligand Strategies

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The scaffold of this compound is well-suited for the development of multi-target ligands.

By carefully selecting the nucleophiles used to derivatize the chloromethyl group, it is possible to incorporate pharmacophores that are known to bind to different targets. For example, one could envision a derivative where the substituent introduced has affinity for a kinase, while the tetrazole ring itself, being a bioisostere for a carboxylic acid, interacts with a separate receptor. This approach could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets. Computational tools will be essential for designing molecules that can effectively bind to multiple, often structurally distinct, binding sites.

Strategic Application of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a lead compound for drug discovery, this compound can serve as a valuable and versatile building block in organic synthesis for the creation of more complex molecular architectures.

Elaboration of Complex Heterocyclic Systems

The reactive chloromethyl group can be used as a linchpin to construct more elaborate heterocyclic systems. For example, it can participate in intramolecular cyclization reactions to form fused bicyclic or polycyclic ring systems containing the tetrazole moiety. Such complex heterocyclic scaffolds are often found in biologically active natural products and approved drugs.

Furthermore, the chloromethyl group can be transformed into other functional groups, such as aldehydes, carboxylic acids, or nitriles, which can then be used in a variety of subsequent chemical transformations. This functional group interconversion further expands the synthetic utility of this compound as a starting material for the synthesis of novel and complex molecules.

Generation of Diverse Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The amenability of this compound to parallel synthesis makes it an ideal starting material for the generation of diverse chemical libraries for HTS campaigns.

Using automated synthesis platforms, a large array of nucleophiles can be reacted with this compound in a parallel fashion, quickly generating a library of thousands of distinct compounds. This library can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized through medicinal chemistry efforts.

Table 2: Key Properties of this compound for Library Synthesis

| Property | Advantage for Library Synthesis |

| Reactive Chloromethyl Group | Allows for a wide range of chemical transformations with diverse building blocks. |

| Stable Tetrazole Core | Provides a rigid and metabolically stable scaffold. |

| Good Solubility Profile (predicted) | Facilitates handling and reaction setup in automated systems. |

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole?

A validated synthesis begins with cyclohexylamine and tetrahydro-2H-pyran-2-one to form an intermediate, followed by chlorination using phosphorus pentachloride (PCl₅). Sodium azide (NaN₃) and pyridine are then employed as catalysts to yield the final product. This method achieves a total yield of 76.7% and emphasizes phase-transfer catalysis for improved efficiency . Alternative protocols involve nitrile-azide cycloaddition under continuous flow conditions, which enhances scalability and safety .

Q. How can researchers confirm the purity and structural integrity of this compound?

Characterization typically involves:

- NMR spectroscopy : Distinct peaks for the chloromethyl group (δ ~3.58 ppm in H NMR) and cyclohexyl protons (δ ~1.2–2.0 ppm) .

- HPLC/MS : A validated limit test detects impurities down to 0.1 ppm, ensuring compliance with genotoxicity thresholds .

- Elemental analysis : Matches calculated and observed values (e.g., C: 49.04% vs. 49.01%) to confirm stoichiometry .

Q. What safety precautions are critical when handling this compound?

Despite its primary alkyl chloride group (a potential genotoxin), the Safety Data Sheet (SDS) classifies it as low-risk under controlled conditions. Key precautions include:

- Use of chemical fume hoods and PPE (gloves, goggles).

- Immediate rinsing for skin/eye contact and avoiding inhalation .

- Storage in sealed containers away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing genotoxic byproducts?

Optimization strategies include:

- Catalyst screening : Substituting pyridine with Bleaching Earth Clay (pH 12.5) in PEG-400 improves reaction homogeneity and reduces side reactions .

- Temperature control : Maintaining 70–80°C during cyclization prevents thermal degradation .

- Purification : Recrystallization in aqueous acetic acid removes unreacted azides and chlorinated intermediates .

Q. What analytical challenges arise when quantifying trace impurities in pharmaceutical matrices?

- Matrix interference : Co-eluting peaks in HPLC/MS require gradient elution (e.g., acetonitrile/water with 0.1% formic acid) for resolution .

- Limit of detection (LOD) : Achieving sub-ppm sensitivity necessitates high-resolution mass spectrometry (HRMS) or isotope dilution techniques .

Q. What mechanistic insights explain the genotoxicity of the chloromethyl group?

The chloromethyl moiety acts as an alkylating agent, forming DNA adducts (e.g., N7-guanine lesions) via SN2 reactions. Computational models predict reactivity trends, guiding structural modifications (e.g., replacing Cl with less electrophilic groups) to mitigate risks while retaining bioactivity .

Q. How does the compound’s reactivity enable derivatization for targeted applications?

The chloromethyl group undergoes nucleophilic substitution with:

- Amines : To produce tetrazole-alkylamines for drug discovery .

- Thiols : For bioconjugation in prodrug design .

- Alcohols : Generating ether-linked polymers with tunable thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.